Imiprothrin

Vue d'ensemble

Description

L’imiprothrine est un insecticide de synthèse de type pyréthroïde largement utilisé dans les produits commerciaux et de consommation pour la lutte antiparasitaire en intérieur. Elle est particulièrement efficace contre une variété d’insectes, notamment les cafards, les fourmis, les poissons d’argent, les grillons et les araignées . L’imiprothrine agit comme une neurotoxine pour les insectes, provoquant une paralysie et finalement la mort, tout en présentant une faible toxicité aiguë pour l’homme par inhalation et exposition cutanée .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’imiprothrine est synthétisée par un procédé en plusieurs étapes impliquant la réaction de l’acide 2,2-diméthyl-3-(2-méthylprop-1-én-1-yl)cyclopropane-1-carboxylique avec le chlorure de [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]méthyle . La réaction se déroule généralement dans des conditions contrôlées pour assurer la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle de l’imiprothrine implique une synthèse à grande échelle utilisant des voies chimiques similaires à celles des laboratoires. Le procédé est optimisé en termes de rendement et de pureté, avec des mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’imiprothrine subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la substitution. Elle est stable en milieu acide, mais s’hydrolyse lentement en milieu neutre et facilement en milieu basique .

Réactifs et conditions courants :

Hydrolyse : L’imiprothrine s’hydrolyse en présence d’eau, en particulier en milieu basique.

Oxydation : Elle peut être oxydée à l’aide d’oxydants courants, ce qui conduit à la formation de divers produits de dégradation.

Substitution : L’imiprothrine peut subir des réactions de substitution avec des nucléophiles, ce qui entraîne la formation de différents dérivés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers produits d’hydrolyse et d’oxydation, qui sont généralement moins actifs ou inactifs par rapport au composé parent .

4. Applications de la recherche scientifique

L’imiprothrine a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisée comme composé modèle pour étudier le comportement des insecticides de type pyréthroïde dans différentes conditions environnementales.

Biologie : Étudiée pour ses effets sur la physiologie et la neurobiologie des insectes, fournissant des informations sur les mécanismes d’action des insecticides.

Applications De Recherche Scientifique

Insecticide Efficacy Studies

Imiprothrin has been extensively studied for its effectiveness against various pest species. Research indicates that it has one of the highest knockdown activities among synthetic pyrethroids.

| Insect Species | Knockdown Activity (MD50) |

|---|---|

| Cockroaches | 4 cm |

| Ants | 10 cm |

| Flies | 15 cm |

These results demonstrate this compound's superior efficacy compared to other pyrethroids, such as d-tetramethrin, which shows significantly higher movement distances post-application .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The Environmental Protection Agency (EPA) has reviewed its potential health risks, concluding that this compound does not exhibit significant mutagenic or carcinogenic properties in standard assays.

- Mutagenicity Tests : this compound was found non-mutagenic in Ames tests using Salmonella and E. coli. However, it showed potential for chromosome aberrations under specific conditions in vitro .

- Developmental Toxicity : Studies on rabbits indicated no significant developmental toxicity at doses up to 300 mg/kg body weight per day .

Agricultural Applications

This compound is utilized in agricultural settings primarily for pest management. Its application methods include crack and crevice treatments and spot applications, which are effective in controlling pest populations in crops.

Use in Integrated Pest Management (IPM)

In IPM programs, this compound is often combined with other pest control methods to reduce reliance on chemical pesticides and minimize environmental impact. Its role as a quick knockdown agent makes it suitable for immediate pest control needs.

Efficacy Against Cockroach Populations

A study conducted in urban environments demonstrated the effectiveness of this compound-based formulations in reducing cockroach populations significantly over a four-week period. The results showed a reduction of over 80% in cockroach sightings post-treatment compared to untreated control areas .

Long-term Safety Assessment

Longitudinal studies assessing the chronic exposure effects of this compound on farm workers revealed no significant adverse health outcomes associated with its use when applied according to safety guidelines . However, ongoing monitoring is recommended to ensure worker safety.

Mécanisme D'action

L’imiprothrine exerce ses effets insecticides en ciblant les canaux sodiques des membranes nerveuses des insectes. Elle modifie la fonction nerveuse, provoquant une dépolarisation prolongée et une paralysie, conduisant finalement à la mort de l’insecte . Ce mécanisme est similaire à celui d’autres insecticides de type pyréthroïde, qui agissent comme des modulateurs des canaux sodiques .

Composés similaires :

- Perméthrine

- Cyperméthrine

- Deltaméthrine

- Tétraméthrine

Comparaison : L’imiprothrine est unique parmi les insecticides de type pyréthroïde en raison de sa structure chimique spécifique, qui comprend un groupe propargyle. Cette caractéristique structurale contribue à ses propriétés insecticides distinctes et à son efficacité contre un large éventail d’insectes . Comparée à d’autres pyréthroïdes, l’imiprothrine a une toxicité aiguë relativement faible pour les mammifères, ce qui en fait une option plus sûre pour une utilisation en intérieur .

Comparaison Avec Des Composés Similaires

- Permethrin

- Cypermethrin

- Deltamethrin

- Tetramethrin

Comparison: Imiprothrin is unique among pyrethroid insecticides due to its specific chemical structure, which includes a propargyl group. This structural feature contributes to its distinct insecticidal properties and effectiveness against a broad spectrum of insects . Compared to other pyrethroids, this compound has a relatively low acute toxicity to mammals, making it a safer option for indoor use .

Activité Biologique

Imiprothrin is a synthetic pyrethroid insecticide widely used in pest control due to its effectiveness against a variety of insects. This article provides a comprehensive review of its biological activity, focusing on its mechanisms of action, potential health effects, and relevant case studies.

This compound exhibits its biological activity primarily through the modulation of sodium channels in the nervous systems of insects. This disruption leads to hyperexcitation and eventual paralysis of the target organisms. Additionally, this compound has been shown to interact with various drug transporters and receptors in mammals, affecting metabolic pathways.

Key Mechanisms:

- Sodium Channel Modulation: Increases neuronal excitability leading to paralysis in insects.

- Interaction with Drug Transporters: Alters the activity of human drug transporters such as P-glycoprotein and various SLC transporters at higher concentrations .

- Endocrine Disruption Potential: May activate hormone receptors, contributing to endocrine-related effects .

Carcinogenicity Studies

A significant case study focused on the carcinogenic potential of this compound was conducted using male mice. The study observed an increase in lung adenocarcinoma at high doses (7000 ppm), but further analysis indicated that this finding was not relevant for human carcinogenicity assessments. The study concluded that this compound did not induce significant mitogenic effects in mouse Club cells, suggesting it should not be classified as a carcinogen .

| Dose (ppm) | Observed Effect | |

|---|---|---|

| 3500 | No necrotic changes | No significant mitogenic effect |

| 7000 | Increased lung adenocarcinoma | Not relevant for human evaluation |

Human Health Assessments

The Environmental Protection Agency (EPA) has reviewed numerous incidents related to this compound exposure. Most reported cases involved mild symptoms such as skin or respiratory irritation, with no fatalities linked directly to this compound. The majority of incidents were classified as low severity, indicating a relatively safe profile for human exposure under typical usage conditions .

Case Studies and Research Findings

- Carcinogenicity Assessment : A study published in 2020 evaluated the effects of this compound on mouse lung tissue and found no significant increase in cell proliferation or morphological changes associated with carcinogenesis .

- Metabolism Studies : Research on the metabolism of this compound isomers in rats demonstrated rapid absorption and distribution within the body, indicating efficient metabolic processing which may mitigate potential toxicity .

- Epidemiological Insights : An epidemiological report indicated little evidence linking pyrethroid exposure, including this compound, to cancer or other severe health outcomes in humans, reinforcing the notion that this compound poses minimal risk at typical exposure levels .

Summary of Biological Effects

This compound's biological activity is characterized by its effectiveness as an insecticide while presenting a relatively low risk for carcinogenic effects in humans based on current research. Its interaction with both insect sodium channels and mammalian drug transporters highlights the need for ongoing research into its broader effects on human health.

Future Directions

Further studies are warranted to explore the long-term effects of this compound exposure, particularly regarding endocrine disruption and potential metabolic implications in humans. Given the widespread use of pyrethroids, understanding their full impact on human health remains a critical area for future research.

Propriétés

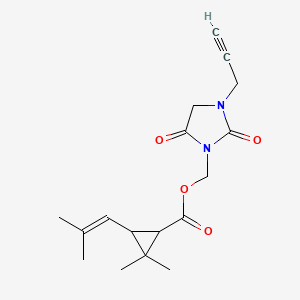

IUPAC Name |

(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRAQYXPZIFIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034669 | |

| Record name | Imiprothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous brown liquids or solids; [EXTOXNET] | |

| Record name | Imiprothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

110 °C | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 93.5 mg/l @ 25 °C | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 g/cu cm, Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/ | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.35X10-8 mm Hg @ 25 °C | |

| Record name | Imiprothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

72963-72-5 | |

| Record name | Imiprothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72963-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiprothrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072963725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiprothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imiprothrin (ISO); reaction mass of [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, [2,5-dioxo-3-(2-propyn-1-yl)-1-imidazolidinyl]methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.